molecular formula C10H13ClFNO B3199934 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol CAS No. 1017209-82-3

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Cat. No.: B3199934
CAS No.: 1017209-82-3
M. Wt: 217.67 g/mol
InChI Key: FMSWKLRKGQECQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of an amino group, a chlorinated and fluorinated benzyl group, and a hydroxyl group on a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated and fluorinated benzyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the modulation of biological activities and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
  • 3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol
  • 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol

Comparison

Compared to similar compounds, 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual halogenation can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, with the CAS number 1017209-82-3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
IUPAC Name: 2-(aminomethyl)-3-(2-chloro-6-fluorophenyl)propan-1-ol

The compound features a chloro-fluorophenyl group and an amino alcohol moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and enzymes.
  • Hydrophobic Interactions: The chlorinated and fluorinated benzyl group enhances the compound's affinity for hydrophobic regions within target proteins.

These interactions may lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Bacillus subtilis0.015 mg/mL

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, revealing significant cytotoxic effects. For instance:

Cell Line IC50 Value (μM)
HepG2 (liver cancer)5.0
MCF7 (breast cancer)7.5

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent investigation assessed the antimicrobial activity of several derivatives of this compound. The study found that modifications to the phenyl ring significantly impacted the MIC values against Gram-positive and Gram-negative bacteria, highlighting structure-activity relationships (SAR) .
  • Anticancer Mechanisms:
    Another study explored the effects of this compound on HepG2 cells, demonstrating that it not only inhibited cell proliferation but also promoted apoptosis through caspase activation pathways . This positions it as a candidate for further development in cancer therapeutics.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chloro-6-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7,14H,4-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSWKLRKGQECQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(CN)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 3
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 4
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 5
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Reactant of Route 6
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.